molecular formula C14H11ClFNO2 B291567 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide

5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide

Cat. No. B291567
M. Wt: 279.69 g/mol
InChI Key: DWUHGVMULXSMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CFMB is a benzamide derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific enzymes and receptors in the body. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has been shown to inhibit the activity of PKC and GSK-3β, which are involved in the regulation of various cellular processes. By inhibiting these enzymes, 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide can modulate cellular signaling pathways and potentially affect cellular functions such as proliferation, differentiation, and apoptosis. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has also been shown to interact with certain neurotransmitter receptors such as the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide can inhibit the activity of PKC and GSK-3β, as well as reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide can reduce inflammation and oxidative stress in animal models of inflammation and neurodegeneration. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide. Another advantage is its specificity for certain enzymes and receptors, which allows for targeted modulation of cellular processes. However, one limitation is its potential toxicity, as high doses of 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide have been shown to induce cell death in certain cell types. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action and potential targets in the body. Another direction is to explore its potential therapeutic applications in various disease models, including inflammation, neurodegeneration, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide, as well as its potential side effects and toxicity in vivo. Finally, the development of novel 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide involves the reaction between 5-chloro-2-methoxybenzoic acid and 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide.

Scientific Research Applications

5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.

properties

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H11ClFNO2/c1-19-13-7-2-9(15)8-12(13)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18)

InChI Key

DWUHGVMULXSMNG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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